
Indicine N-oxide
概要
説明
この化合物は、その潜在的な抗腫瘍特性により注目を集めており、癌研究の対象となっています .
2. 製法
合成経路と反応条件: インジシン-N-オキシドは、天然に存在するピロリジジンアルカロイドであるインジシンの酸化によって合成できます。 酸化プロセスは、通常、制御された条件下で過酸化水素または過酸などの酸化剤を使用することを伴います .
工業的生産方法: インジシン-N-オキシドの具体的な工業的生産方法は広く文書化されていませんが、一般的なアプローチは、ヘリオトロープ・インディカムからのインジシンの抽出とそれに続く化学的酸化です。 このプロセスでは、高収率と純度を確保するために、反応条件を注意深く制御する必要があります .
準備方法
Synthetic Routes and Reaction Conditions: Indicine-N-Oxide can be synthesized through the oxidation of indicine, a naturally occurring pyrrolizidine alkaloid. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions .
Industrial Production Methods: While specific industrial production methods for Indicine-N-Oxide are not extensively documented, the general approach involves the extraction of indicine from Heliotropium indicum followed by its chemical oxidation. The process requires careful control of reaction conditions to ensure high yield and purity .
化学反応の分析
Reduction to Indicine
Indicine N-oxide undergoes reductive conversion to its tertiary amine counterpart, indicine , under biological and chemical conditions:
-
In vitro reduction : Zinc in acetic acid or ammonium chloride facilitates the cleavage of the N–O bond, yielding indicine .
-
Metabolic reduction : Cytochrome P450 enzymes (e.g., FMO) mediate reduction in vivo, particularly under hypoxic conditions .
Conditions and Reagents
Reaction Type | Reagents/Conditions | Product | Reference |
---|---|---|---|
Chemical reduction | Zn, CH₃COOH or NH₄Cl | Indicine | |
Enzymatic reduction | Cytochrome P450 (hypoxia) | Indicine |
DNA Interaction and Cleavage
This compound directly interacts with DNA, causing structural damage:
-
DNA alkylation : Forms covalent adducts with DNA bases, leading to crosslinking .
-
Oxidative cleavage : Generates reactive oxygen species (ROS) that induce single-strand breaks in plasmid DNA (e.g., pUC18) .
-
Minor groove binding : Computational docking studies confirm preferential binding to AT-rich regions of DNA .
Mechanistic Insights
Interaction Type | Mechanism | Experimental Evidence | Reference |
---|---|---|---|
Alkylation | Covalent bonding to guanine | Plasmid cleavage assays | |
Oxidative cleavage | ROS-mediated strand breaks | Gel electrophoresis analysis |
Microtubule Disruption
This compound binds tubulin, disrupting microtubule dynamics:
-
Tubulin binding : Occupies a unique site distinct from colchicine or taxol, inhibiting polymerization .
-
Concentration-dependent effects :
Binding Parameters
Target | Binding Site Specificity | Effect on Polymer Mass | Reference |
---|---|---|---|
Tubulin | Distinct from colchicine/taxol | Decreased by 40–60% |
Thermal and Chemical Decomposition
As an aromatic N-oxide, this compound decomposes under elevated temperatures or reactive conditions:
-
Meisenheimer rearrangement : Occurs at >120°C, leading to scaffold rearrangements .
-
Cope elimination : β-Hydrogen abstraction results in alkene formation .
-
Polonovski reaction : Acid-catalyzed elimination under anhydrous conditions .
Decomposition Pathways
Pathway | Conditions | Products | Reference |
---|---|---|---|
Meisenheimer | >120°C | Rearranged alkaloid | |
Cope elimination | Heat, basic conditions | Alkene + hydroxylamine |
Metabolic Activation and Detoxification
In vivo metabolism involves both activation and detoxification pathways:
-
Activation : Reduction to indicine (as above) and subsequent hepatic CYP450-mediated oxidation to genotoxic intermediates .
-
Detoxification : Glucuronidation or sulfation of hydroxylated metabolites for renal excretion .
Key Enzymes and Metabolites
Process | Enzymes | Metabolites | Toxicity Implications | Reference |
---|---|---|---|---|
Reduction | CYP450, FMO | Indicine | Hepatotoxicity | |
Oxidation | CYP3A4 | Epoxides, dihydrodiols | DNA adduct formation |
Reactivity with Electrophiles
The N-oxide group participates in electrophilic reactions:
科学的研究の応用
Chemistry: Used as a model compound for studying the reactivity of pyrrolizidine alkaloids.
Biology: Investigated for its cytotoxic effects on various cell lines.
Medicine: Explored as a potential antitumor agent, particularly in pediatric cancer and solid tumors.
Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents.
作用機序
インジシン-N-オキシドの正確な作用機序は完全に解明されていません。 プリンに構造的に類似していることから、プリン代謝を阻害すると考えられています。 この干渉は、DNA合成と修復を阻害し、細胞毒性効果につながる可能性があります。 さらに、インジシン-N-オキシドはDNAをアルキル化し、架橋して、その抗腫瘍特性にさらに貢献する可能性があります .
類似化合物:
- リコプサミン-N-オキシド
- エキナチン-N-オキシド
- リンデリン-N-オキシド
比較: インジシン-N-オキシドは、その特異的な抗腫瘍活性と小児癌研究で使用できることから、ピロリジジンアルカロイドの中でユニークです。 リコプサミン-N-オキシドやエキナチン-N-オキシドなどの他の類似した化合物も生物活性を示しますが、インジシン-N-オキシドは癌治療における潜在的な治療用途が期待されるため、際立っています .
類似化合物との比較
- Lycopsamine-N-Oxide
- Echinatine-N-Oxide
- Rinderine-N-Oxide
Comparison: Indicine-N-Oxide is unique among pyrrolizidine alkaloids due to its specific antitumor activity and its ability to be used in pediatric cancer research. While other similar compounds like Lycopsamine-N-Oxide and Echinatine-N-Oxide also exhibit biological activity, Indicine-N-Oxide’s potential therapeutic applications in cancer treatment set it apart .
生物活性
Indicine N-oxide is a pyrrolizidine alkaloid derived from the plant Heliotropium indicum, known for its significant biological activities, particularly in the context of cancer treatment. This article explores its cytotoxic properties, mechanisms of action, metabolic pathways, and clinical implications, supported by relevant research findings and case studies.
This compound exhibits a unique mechanism of action by binding to tubulin, which is crucial for microtubule formation. Unlike other antitumor agents such as colchicine or taxol, this compound binds at a distinct site on tubulin, leading to microtubule depolymerization. This action results in the inhibition of cell cycle progression during mitosis without significantly altering spindle organization .
Key Findings:
- Cytotoxicity : this compound has shown promising cytotoxic activity across various tumor models with IC50 values ranging from 46 to 100 μM .
- DNA Interaction : The compound induces DNA cleavage and interacts with DNA at the minor groove, suggesting a dual mechanism involving both microtubule disruption and direct DNA damage .
- Toxicity Profile : While it exhibits antitumor activity, this compound also presents severe toxicity, particularly to hepatocytes and bone marrow cells, highlighting the need for careful dosage management in clinical applications .
Clinical Studies
A Phase I clinical trial evaluated the safety and efficacy of this compound in patients with advanced solid tumors. The study involved 37 patients who had undergone prior chemotherapy and radiotherapy. The results indicated that:
- Dose Escalation : Doses were escalated from 1 to 9 g/m², with a maximum tolerated dose identified at 9 g/m². Recommended doses for further studies were set at 7 g/m² for general patients and 5 g/m² for high-risk individuals .
- Adverse Effects : Dose-limiting toxicities included leukopenia, thrombocytopenia, nausea, vomiting, and hepatic dysfunction. Notably, hematologic toxicity was more pronounced in patients with pre-existing liver issues .
- Efficacy Outcomes : No complete or partial responses were observed; however, two patients experienced temporary improvements lasting up to two months .
Metabolic Pathways
This compound undergoes metabolic conversion primarily via gut flora and hepatic microsomal enzymes into its active form, indicine. Studies have shown that:
- Metabolism : Following intravenous administration of this compound in rabbits, both plasma levels and urinary excretion of indicine increased dose-dependently. This suggests that metabolic reduction plays a significant role in its biological activity .
- Gut Flora Influence : The presence of anaerobic bacteria in the gut significantly affects the metabolism of this compound. Antibiotics that reduce gut flora can lead to decreased plasma levels of indicine .
Summary of Biological Activities
Activity Type | Description |
---|---|
Cytotoxicity | Effective against various cancer cell lines; IC50 values between 46-100 μM. |
Mechanism | Binds to tubulin, inhibits microtubule assembly; induces DNA cleavage. |
Toxicity | Severe effects on liver and bone marrow; requires careful dosage management. |
Clinical Efficacy | Limited responses observed; primarily used in advanced cancer settings. |
Case Studies
- Pediatric Oncology Case : A five-year-old patient with refractory acute myelocytic leukemia experienced hepatic failure attributed to this compound toxicity after treatment, underscoring the risks associated with its use in vulnerable populations .
- Liver Damage Reports : The National Cancer Institute reported multiple cases of liver damage linked to this compound administration, emphasizing the need for stringent monitoring during treatment .
特性
IUPAC Name |
[(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2R)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO6/c1-9(2)15(20,10(3)17)14(19)22-8-11-4-6-16(21)7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13+,15+,16?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAWGBOKUFFVMB-PZIGJSDBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@](C(C)C)(C(=O)OCC1=CC[N+]2([C@H]1[C@@H](CC2)O)[O-])O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101315334 | |
Record name | (+)-Indicine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101315334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41708-76-3 | |
Record name | (+)-Indicine N-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41708-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indicine N-oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132319 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (+)-Indicine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101315334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Indicine N-oxide and what is its proposed mechanism of action as an antitumor agent?
A1: this compound (INO) is a pyrrolizidine alkaloid (PA) isolated from Heliotropium indicum. It is a potential alkylating agent that exhibits antitumor activity. Unlike many PAs where the free base is more active, INO itself demonstrates greater antitumor activity compared to its free base, indicine. While the exact mechanism is not fully understood, research suggests that conversion to indicine might not be essential for its antitumor effect [].
Q2: How does the structure of INO relate to its antitumor activity compared to other pyrrolizidine alkaloids?
A2: Studies comparing INO with other PAs suggest that structural features significantly influence its antitumor activity. While macrocyclic pyrrolic PAs with α,β-unsaturation demonstrate potent antitumor activity and cytotoxicity, INO, classified as an N-oxide metabolite, shows significantly reduced activity in inhibiting colony formation and inducing cell morphology changes [].
Q3: Is the reduction of INO to indicine necessary for its antitumor activity?
A3: While INO can be metabolized to indicine in rabbits and humans [], research suggests this conversion might not be crucial for its antitumor effect. Studies on mice with P388 leukemia indicate that INO's antitumor activity might function independently of its reduction to indicine [].
Q4: What are the possible mechanisms behind INO's ability to induce DNA damage?
A4: Although INO itself might not be a strong DNA cross-linker, its metabolic activation in the liver could contribute to DNA damage. This activation process is influenced by factors like phenobarbital and carbon tetrachloride exposure []. Research suggests that pyrrolic PAs, particularly those with a macrocyclic diester structure like dehydrosenecionine, exhibit stronger DNA-protein cross-linking activity than simpler pyrrolic structures like dehydroretronecine. This cross-linking ability might be a crucial factor in the toxicity and antitumor activity of these compounds [].
Q5: How is INO metabolized in the body?
A5: INO is metabolized in rabbits and humans to indicine, its free base form. This reduction process is primarily facilitated by the gut flora, with the hepatic microsomal fraction playing a lesser role []. In vitro studies indicate that Fe(II) ions, enzymatically reduced cytochrome c, and ascorbic acid with hemin or cytochrome c can also reduce INO to indicine [].
Q6: What are the primary routes of INO elimination?
A6: INO is primarily excreted unchanged in the urine, with both mice and monkeys eliminating over 80% of the administered dose within 24 hours. The remaining portion is metabolized into indicine and other metabolites [].
Q7: How does the pharmacokinetics of INO differ between children and adults?
A7: Pediatric patients eliminate INO more rapidly than adults. Studies show that plasma elimination half-life values increase with age, while plasma clearance decreases. This difference highlights the need for age-specific dosing regimens for pediatric cancer patients [].
Q8: What are the major toxicities associated with INO administration?
A8: The dose-limiting toxicity of INO is reversible leukopenia and/or thrombocytopenia, with a cumulative effect observed upon repeated administration []. Other toxicities include nausea, vomiting, reversible increases in serum creatinine, and transient alterations in serum glutamic-oxaloacetic transaminase []. Severe and potentially irreversible hepatotoxicity, possibly linked to veno-occlusive disease, has also been reported [, , ].
Q9: Does prior treatment with other chemotherapeutic agents affect INO toxicity?
A9: Yes, prior treatment with nitrosoureas can enhance the myelosuppressive effects of INO, increasing the risk of hematological toxicity [].
Q10: What is the chemical structure of INO?
A10: INO is a pyrrolizidine alkaloid N-oxide. Its structure consists of a pyrrolizidine nucleus with a necine base (retronecine) esterified to a necic acid (trachelanthic acid). The N-oxide functionality is located on the nitrogen atom of the pyrrolizidine ring.
Q11: Has the total synthesis of INO and its enantiomers been achieved?
A11: Yes, the first enantioselective total synthesis of INO, its diastereoisomer intermedine N-oxide, and their enantiomers was successfully achieved using carbohydrate-based approaches. This breakthrough facilitates further research into the structure-activity relationships and development of potentially safer and more effective analogues [, , ].
Q12: What analytical techniques are used to quantify INO in biological samples?
A12: Several methods have been employed to quantify INO levels. One approach utilizes differential pulse polarography, offering sensitivity and reproducibility in human plasma analysis []. Another method employs gas chromatography, using heliotrine N-oxide as an internal standard. This technique allows for direct quantitative analysis of INO in various biological samples, including urine and blood [].
Q13: Is there a colorimetric assay available for INO analysis?
A13: Yes, a stability-indicating colorimetric assay using thin-layer chromatography (TLC) has been developed for INO. This method involves converting INO to a pyrrole derivative, which is then coupled with 4-dimethylaminobenzaldehyde to produce a measurable color change [].
Q14: What is the current clinical status of INO as an anticancer agent?
A14: INO has been studied in phase I and II clinical trials for various cancers, including leukemia, lymphoma, and solid tumors [, , ]. While initial studies showed some antileukemic activity, particularly in acute lymphocytic leukemia, severe hepatotoxicity emerged as a significant concern, limiting its clinical use [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。